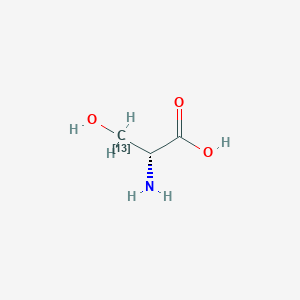
D-Serine-3-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Serine-3-13C: is a stable isotope-labeled compound of D-serine, where the carbon at the third position is replaced with the carbon-13 isotope. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways, neurotransmission, and neurodegenerative diseases. The presence of the carbon-13 isotope allows for detailed tracking and analysis using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Serine-3-13C typically involves the incorporation of carbon-13 into the serine molecule. One common method is the use of labeled precursors such as glycine-2-13C or threonine-3-13C, which are converted into D-serine through enzymatic or chemical reactions. The process often involves protection-deprotection strategies to ensure the selective incorporation of the isotope .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. Enzymatic processes using D-threonine aldolase and D-amino acid oxidase are often employed to achieve efficient production .
化学反応の分析
Types of Reactions: D-Serine-3-13C undergoes various chemical reactions typical of amino acids, including:
Oxidation: Conversion to hydroxypyruvate using oxidizing agents.
Reduction: Formation of serinol through reduction.
Substitution: Formation of derivatives through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Hydroxypyruvate.
Reduction: Serinol.
Substitution: Various serine derivatives depending on the substituent used.
科学的研究の応用
Chemistry: D-Serine-3-13C is used in NMR spectroscopy to study the structure and dynamics of proteins and other biomolecules. Its labeled carbon allows for detailed analysis of metabolic pathways and enzyme mechanisms .
Biology: In biological research, this compound is used to study neurotransmission and the role of D-serine as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. It helps in understanding the modulation of synaptic plasticity and neurotoxicity .
Medicine: this compound is investigated for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s and schizophrenia. It is also used as a biomarker for diagnosing and monitoring these conditions .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting the NMDA receptor and other pathways involving D-serine .
作用機序
D-Serine-3-13C acts as a co-agonist at the NMDA receptor, binding to the glycine site and enhancing the receptor’s response to glutamate. This interaction is crucial for synaptic plasticity, learning, and memory. The compound’s labeled carbon allows researchers to track its metabolic fate and interactions within the body .
類似化合物との比較
- L-Serine-3-13C
- DL-Serine-3-13C
- D-Alanine-3-13C
- D-Aspartic acid-3-13C
Uniqueness: D-Serine-3-13C is unique due to its specific role as a co-agonist at the NMDA receptor, which is not shared by its L-isomer or other similar compounds. This specificity makes it particularly valuable in studies of neurotransmission and neurodegenerative diseases .
特性
分子式 |
C3H7NO3 |
|---|---|
分子量 |
106.09 g/mol |
IUPAC名 |
(2R)-2-amino-3-hydroxy(313C)propanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i1+1 |
InChIキー |
MTCFGRXMJLQNBG-DOCFYQGNSA-N |
異性体SMILES |
[13CH2]([C@H](C(=O)O)N)O |
正規SMILES |
C(C(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate)](/img/structure/B13446414.png)
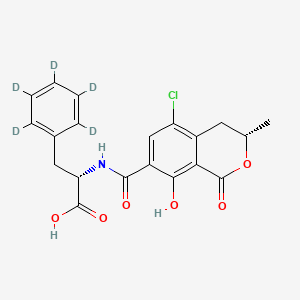
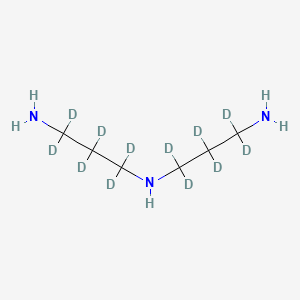
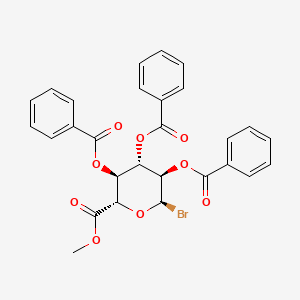
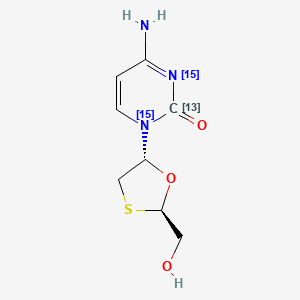
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]-thioureido}-ethyl)-thiourea](/img/structure/B13446433.png)
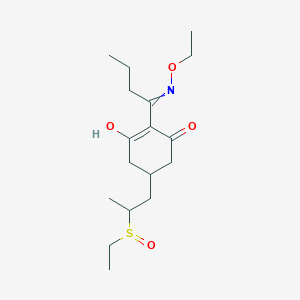
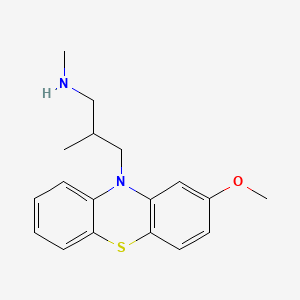

![Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446453.png)
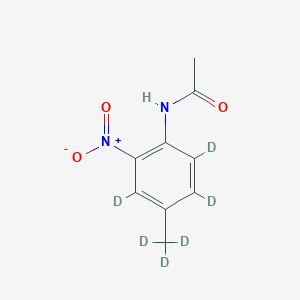
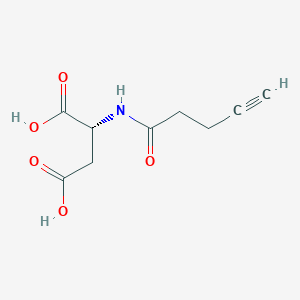

![(Z)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide](/img/structure/B13446472.png)
